molecular formula C15H11Cl2NO3 B5590607 Methyl 3-(3,4-dichlorobenzamido)benzoate

Methyl 3-(3,4-dichlorobenzamido)benzoate

Cat. No.: B5590607
M. Wt: 324.2 g/mol
InChI Key: UUUZQTCLEFHCGW-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorobenzamido)benzoate is a chemical reagent of interest in medicinal chemistry and pharmaceutical research. Compounds within the aryl-amido- benzoate class have demonstrated significant potential in various therapeutic areas . A key area of application is in oncology research, where structurally similar molecules have been investigated as dual inhibitors of critical targets like human topoisomerase IIα and the C-terminal domain of Hsp90, showing promising activity against cancers such as Ewing sarcoma both in vitro and in vivo . The inhibition of Hsp90, a molecular chaperone, is a validated strategy in anticancer drug discovery as it leads to the degradation of numerous oncogenic client proteins . Furthermore, the benzamido-benzoate scaffold is recognized in the development of retinoids, serving as potent and selective agonists for the Retinoic Acid Receptor alpha (RARα) . Such RARα agonists hold therapeutic potential for treating conditions like acute promyelocytic leukemia, dermatological diseases, and Alzheimer's disease . The methyl ester group in this compound makes it a synthetic intermediate, which can be further hydrolyzed to the corresponding carboxylic acid for additional derivatization or screening . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in biological screening assays to explore new therapeutic agents. Handling and Safety: For Research Use Only. Not for human or veterinary use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)10-3-2-4-11(7-10)18-14(19)9-5-6-12(16)13(17)8-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUZQTCLEFHCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorobenzamido)benzoate typically involves the reaction of 3,4-dichlorobenzoic acid with methyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorobenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 3-(3,4-dichlorobenzamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and caffeic acid (), highlight key differences in substituents and functional groups:

Compound Molecular Formula Key Functional Groups Substituents
Methyl 3-(3,4-dichlorobenzamido)benzoate C₁₅H₁₁Cl₂NO₃ Amide, methyl ester 3,4-dichloro (benzamide), methyl ester (benzoate)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Amide, hydroxyl 3-methyl (benzamide), hydroxyalkyl
Caffeic acid C₉H₈O₄ Carboxylic acid, dihydroxy 3,4-dihydroxy (catechol group)
  • This could influence reactivity in cross-coupling or catalytic reactions. The methyl ester in the target compound increases lipophilicity, whereas the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables hydrogen bonding, improving aqueous solubility .
  • Functional Groups :

    • The amide linkage is common to both the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, but the latter’s N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization . The target’s dichloro substituents may similarly act as directing groups, though this remains speculative without direct evidence.
    • Caffeic acid ’s dihydroxy and carboxylic acid groups make it highly polar, contrasting with the target’s lipophilic profile .

Biological Activity

Methyl 3-(3,4-dichlorobenzamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its structural relationship with other bioactive compounds. This article explores various aspects of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate derivatives. Its chemical formula is C15H12Cl2NO2C_{15}H_{12}Cl_2NO_2, characterized by a benzoate moiety linked to a dichlorobenzamide. The presence of chlorine atoms in the structure enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies suggest that derivatives of methyl benzoate exhibit significant antimicrobial properties, which may extend to this compound. For instance, research on anthranilic acid derivatives, closely related in structure, has shown promising results against Mycobacterium tuberculosis. These compounds demonstrated an IC50 value around 38 µM against the MabA enzyme, indicating effective inhibition of bacterial growth .

Table 1: Antimicrobial Activity Comparison

CompoundTarget PathogenIC50 (µM)MIC (µM)
This compoundMycobacterium tuberculosisTBDTBD
Anthranilic Acid DerivativeM. tuberculosis38 ± 6100
Another Related CompoundM. tuberculosis45 ± 6300

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of a carboxylic acid moiety in related compounds has been shown to be crucial for their activity, suggesting that modifications to this part of the molecule could alter its efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Research indicates that substituents on the aromatic rings significantly affect both potency and selectivity against target pathogens. For example:

  • Chlorine Substituents : Enhance lipophilicity and may increase membrane permeability.
  • Amide Linkage : Critical for binding to target enzymes involved in bacterial metabolism.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of ChlorineIncreased potency
Replacement with BioisosteresMaintained or improved activity
Alteration of Carboxylic AcidDecreased activity

Case Studies

  • Antitubercular Activity : In a study evaluating various anthranilic acid derivatives, this compound was hypothesized to show similar antitubercular effects as other tested compounds. The results indicated that modifications to the carboxylic acid moiety were essential for maintaining activity against M. tuberculosis .
  • Larvicidal Potential : Related compounds like methyl benzoate have demonstrated larvicidal effects against mosquito larvae, suggesting that this compound could also exhibit insecticidal properties. A study reported that methyl benzoate showed high mortality rates in mosquito larvae at specific concentrations .

Q & A

Basic: How can synthesis routes for Methyl 3-(3,4-dichlorobenzamido)benzoate be optimized to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Temperature control : Maintaining 35–40°C during coupling reactions minimizes side products (e.g., unreacted intermediates) .
  • Stoichiometric ratios : Using 1.15 equivalents of methyl 3-aminobenzoate relative to triazine intermediates ensures complete amidation .
  • Catalyst selection : DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency in multi-step syntheses .
  • Work-up procedures : Precipitation with non-polar solvents (e.g., LP) improves purity by removing unreacted reagents .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:
Key techniques include:

  • X-ray crystallography : Monoclinic (C2/c) systems with parameters (e.g., a = 25.7464 Å, β = 116.045°) resolve bond angles and packing modes . Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., dichlorobenzamido vs. methyl ester groups).
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 289.71 for C15_{15}H12_{12}ClNO3_3) .

Basic: Which computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) calculates atomization energies and ionization potentials with <3 kcal/mol error, aiding reactivity predictions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using chloro/fluoro substituent effects on binding affinity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response studies : Test across concentrations (nM–µM) to identify non-linear effects (e.g., cytotoxicity vs. therapeutic thresholds) .
  • Comparative assays : Use structurally analogous compounds (e.g., ethyl 4-[3-(3,4-dichlorobenzamido)phenoxy]pyrimidine derivatives) to isolate substituent-specific effects .
  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. aqueous buffers) or cell lines .

Advanced: What strategies assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 147°C for benzyl benzoate analogs) .
  • pH stability tests : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light exposure studies : UV-Vis spectroscopy tracks photodegradation rates for storage protocol optimization .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

  • Substituent variation : Replace 3,4-dichlorobenzamido with 4-fluoro or 3-methyl groups to evaluate potency changes .
  • Bioisosteric replacement : Swap ester groups (methyl → ethyl) to modulate lipophilicity and membrane permeability .
  • Pharmacophore mapping : Use crystallographic data (e.g., bond lengths in C=O and NH groups) to identify critical interaction sites .

Advanced: What analytical approaches identify degradation pathways in long-term studies?

Methodological Answer:

  • LC-MS/MS : Detect hydrolytic products (e.g., 3,4-dichlorobenzoic acid from ester cleavage) .
  • Isotopic labeling : Use deuterated analogs (e.g., benzyl benzoate-d12) to trace degradation mechanisms .
  • Forced degradation : Apply heat (60°C), humidity (75% RH), and oxidizers (H2_2O2_2) to simulate accelerated aging .

Advanced: How do crystallographic packing interactions influence solubility and bioavailability?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) that reduce solubility .
  • Polymorph screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) to identify forms with higher dissolution rates .

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